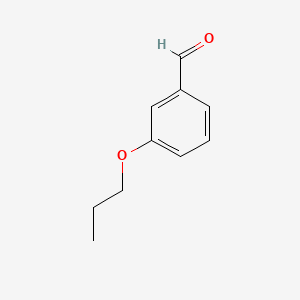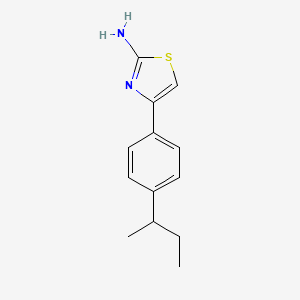
3-丙氧基苯甲醛
概述
描述
3-Propoxybenzaldehyde is a compound that belongs to the class of organic chemicals known as benzaldehydes, which are characterized by a benzene ring with an aldehyde functional group attached. While the specific compound 3-propoxybenzaldehyde is not directly synthesized or analyzed in the provided studies, related benzaldehyde derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3-propoxybenzaldehyde.
Synthesis Analysis
The synthesis of various benzaldehyde derivatives is well-documented in the literature. For instance, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from a non-aromatic precursor through a multi-step process involving cyclization, aromatization, and selective demethylation . Similarly, 3-amino-5-nitrobenzaldehyde oxime was prepared from its phenylhydrazone through a reaction with hydroxylamine . Another synthesis approach involved the air-catalytic oxidation of catechol to produce 3,4-dihydroxybenzaldehyde . These methods highlight the versatility of synthetic routes available for benzaldehyde derivatives, which could be adapted for the synthesis of 3-propoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives has been investigated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes was elucidated, revealing the coordination geometry around the central metal atoms . The structure of 3-iodobenzaldehyde was characterized by FT-IR, Raman, and X-ray diffraction, and theoretical studies provided insights into its conformational isomers and vibrational frequencies . These studies demonstrate the importance of molecular structure analysis in understanding the properties and reactivity of benzaldehyde derivatives.
Chemical Reactions Analysis
Benzaldehyde derivatives undergo a variety of chemical reactions. For instance, the selective ortho-bromination of substituted benzaldoximes was achieved using palladium-catalyzed C-H activation, leading to the synthesis of substituted 2-bromobenzaldehydes . Additionally, 3-benzoylcoumarins and coumarin-3-carbaldehydes were synthesized from 2-hydroxybenzaldehydes under esterification conditions . These reactions showcase the reactivity of the benzaldehyde moiety and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic investigations, along with computational studies, have been used to explore these properties. For example, the spectroscopic properties of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its complexes were characterized, and density functional theory (DFT) was used to investigate the ground state and frequency assignments . The photochromic behavior of 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde was studied, revealing changes in color upon irradiation with light and providing information on its electronic properties . These studies contribute to a deeper understanding of the physical and chemical properties that could be expected for 3-propoxybenzaldehyde.
科学研究应用
电催化和电化学研究
3-丙氧基苯甲醛及其衍生物在电催化和电化学研究中具有重要意义。例如,研究表明,与3-丙氧基苯甲醛密切相关的二羟基苯甙衍生物的电聚合膜可用于氧化NADH,这是生物系统中关键的化合物(Pariente, Lorenzo, & Abruña, 1994);(Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996)。
荧光pH传感器
对3-丙氧基苯甲醛衍生物的研究已经导致荧光pH传感器的开发。一项关于类似化合物的探针的研究显示,在pH变化时荧光强度显著增加,这对于研究生物细胞器很有价值(Saha et al., 2011)。
溴代苯甲醛的合成
在有机合成领域,3-丙氧基苯甲醛对于制备溴代苯甲醛至关重要。已经开发了一种涉及苯甲醛衍生物的钯催化邻位溴化方法,展示了这些化合物在化学合成中的多功能性(Dubost et al., 2011)。
血管保护作用
与3-丙氧基苯甲醛类似的化合物3-羟基苯甲醛显示出有希望的血管保护作用。这种化合物可以阻止血管平滑肌细胞的增殖,并减少内皮细胞中的炎症,表明其潜在的治疗应用(Kong et al., 2016)。
药物生产的化学中间体
与3-丙氧基苯甲醛在结构上相关的3,4,5-三甲氧基苯甲醛是药物生产中重要的化学中间体。已经研究了其选择性液相氧化,显示了其在制药合成中的相关性(Kitajima et al., 1988)。
光学研究和金属配合物
已进行了涉及3,4-二甲氧基苯甲醛衍生物的金属配合物的光学研究,这些衍生物在结构上类似于3-丙氧基苯甲醛。这些研究有助于我们了解这些化合物的光学性质及其在材料科学中的潜在应用(Mekkey, Mal, & Kadhim, 2020)。
动力学建模和合成
已经探讨了涉及各种苯甲醛衍生物的动力学建模和合成,包括与3-丙氧基苯甲醛相关的化合物。这些研究增进了我们对这些化合物的化学性质和反应的理解,这对于工业和制药应用至关重要(Russo et al., 2017)。
作用机制
安全和危害
属性
IUPAC Name |
3-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFJBSXKNZDYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375176 | |
| Record name | 3-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxybenzaldehyde | |
CAS RN |
67698-61-7 | |
| Record name | 3-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67698-61-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














